N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide
Description
N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide is a benzohydrazide derivative featuring a (4-chlorophenyl)methoxy group attached via an imine (methylidene) linkage. This compound belongs to the class of hydrazone Schiff bases, which are widely studied for their structural diversity, biological activities, and coordination chemistry with metals. The presence of the 4-chlorophenyl methoxy substituent introduces steric and electronic effects that influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
N-[(E)-[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-14-8-6-12(7-9-14)10-21-18-11-17-19-15(20)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWWIMAPSBXIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CNOCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/NOCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Benzohydrazide Derivatives
General Condensation Reaction Framework
The foundational approach for synthesizing benzohydrazide derivatives involves the acid-catalyzed condensation of benzohydrazide with substituted aldehydes. For N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide, the reaction requires [(4-chlorophenyl)methoxy]acetaldehyde as the aldehyde component.
Procedure :
- Benzohydrazide Preparation : Benzohydrazide is synthesized via refluxing methyl benzoate with hydrazine hydrate in ethanol (5–6 hours), yielding a white crystalline solid (93% yield).
- Aldehyde Synthesis : [(4-Chlorophenyl)methoxy]acetaldehyde is prepared through the oxidation of 4-chlorobenzyl methoxy ethanol using pyridinium chlorochromate (PCC) in dichloromethane.
- Condensation : Equimolar amounts of benzohydrazide (0.02 mol) and [(4-chlorophenyl)methoxy]acetaldehyde (0.02 mol) are refluxed in ethanol with 1 mL glacial acetic acid for 6–8 hours. The product precipitates upon cooling and is recrystallized from ethanol.
Yield : 76–88% (varies with aldehyde reactivity and purification efficiency).
Alternative Two-Step Synthesis via Hydrazinyl Intermediates
A modified route involves intermediate hydrazinyl derivatives to enhance regioselectivity.
Procedure :
- Methyl 4-Hydrazinylbenzoate Synthesis : Methyl 4-aminobenzoate is treated with hydrazine hydrate in ethanol at room temperature, forming methyl 4-hydrazinylbenzoate.
- Chalcone Formation : [(4-Chlorophenyl)methoxy]acetaldehyde is reacted with acetophenone derivatives under alkaline conditions to form chalcones.
- Cyclocondensation : Chalcones are cyclized with methyl 4-hydrazinylbenzoate in refluxing ethanol, followed by hydrazine hydrate treatment to yield the final product.
Yield : 82–90% (higher purity due to intermediate isolation).
Optimization of Reaction Conditions
Solvent and Catalytic System
- Solvent : Ethanol is preferred due to its polarity and ability to stabilize intermediates. Anhydrous conditions (using molecular sieves) improve yields by minimizing hydrolysis.
- Catalyst : Glacial acetic acid (1–2 mL per 20 mL ethanol) accelerates imine formation. Substituting HCl (0.2 mmol) enhances reaction rates but may require neutralization.
Temperature and Time
- Reflux Duration : 6–8 hours ensures complete imine bond formation. Prolonged heating (>10 hours) risks side reactions like over-oxidation.
- Temperature : Ethanol reflux (78°C) balances reactivity and side-product suppression. Higher-boiling solvents (e.g., toluene) are avoided to prevent decomposition.
Structural Elucidation and Spectral Data
Infrared Spectroscopy (IR)
Comparative Analysis of Methodologies
| Parameter | Condensation Route | Two-Step Synthesis |
|---|---|---|
| Yield | 76–88% | 82–90% |
| Purity | Moderate | High |
| Reaction Time | 6–8 hours | 12–14 hours |
| Complexity | Low | Moderate |
| Scalability | Excellent | Limited |
Key Insight : The condensation route is preferable for large-scale synthesis, while the two-step method offers higher purity for analytical applications.
Challenges and Mitigation Strategies
Aldehyde Instability
[(4-Chlorophenyl)methoxy]acetaldehyde is prone to oxidation. Solution : Use freshly distilled aldehyde and inert atmosphere (N₂).
Byproduct Formation
Unreacted benzohydrazide may co-precipitate. Solution : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition or activation of these targets, leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Substituent Impact :
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase acidity of the hydrazide NH group, enhancing metal coordination (e.g., Sn(IV) complexes in ).
- Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility in polar solvents but may reduce crystallinity .
- Bulkier Groups (e.g., tert-butyl): Influence crystal packing; 4-tert-butyl derivatives exhibit monoclinic symmetry with distinct hydrogen-bonding networks .
Crystal Structure and Packing
Table 2: Crystallographic Data Comparison
Key Observations :
Q & A
Q. How can the synthesis of N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide be optimized for high yield and purity?
Methodological Answer: The synthesis typically involves a condensation reaction between 4-chlorobenzohydrazide and [(4-chlorophenyl)methoxy]amine under reflux conditions. Key parameters include:
- Solvent choice : Ethanol or methanol is preferred due to their polarity and ability to dissolve aromatic intermediates .
- Catalysts : Acidic catalysts (e.g., glacial acetic acid) enhance imine bond formation .
- Reaction time : Extended reflux (6–8 hours) ensures completion, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or recrystallization from ethanol improves purity .
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C=N ~1.29 Å) and confirms stereochemistry (E-configuration) .
- NMR spectroscopy :
- 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), methoxy protons (δ 3.8–4.2 ppm), and hydrazide NH (δ 10.2–11.5 ppm) .
- 13C NMR : Carbonyl (C=O, δ 165–170 ppm) and imine (C=N, δ 150–155 ppm) .
- Mass spectrometry : Molecular ion peak [M+H]+ matches the molecular formula (C14H12ClN3O2, calculated m/z 301.07) .
Q. What are the primary biological activity screening protocols for this compound?
Methodological Answer:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
- Antioxidant activity : DPPH radical scavenging assay (IC50 < 50 µM suggests potency) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the compound’s reactivity and metabolic stability?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electron density distribution, identifying reactive sites (e.g., imine group) prone to hydrolysis or oxidation .
- Molecular docking : Screens interactions with enzymes (e.g., cytochrome P450 for metabolic stability) .
- Metabolic pathway simulation : Microsomal studies (e.g., pig liver microsomes) validate oxidative metabolites (e.g., hydroxylated derivatives) .
Q. What strategies address discrepancies in crystallographic data for hydrazone derivatives?
Methodological Answer:
- High-resolution X-ray diffraction : Resolves lattice energy variations (e.g., hydrogen bonding patterns like N–H···O, ~2.8 Å) .
- SHELX refinement : Adjusts thermal parameters (Uiso) to account for disordered solvent molecules in the crystal lattice .
- Comparative analysis : Cross-validate with related structures (e.g., 4-chloro-N'-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide) to identify steric or electronic outliers .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?
Methodological Answer:
- pH stability assay : Incubate in buffers (pH 1–12) and monitor degradation via HPLC. Optimal stability observed at pH 6–8 .
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C indicates suitability for high-temperature applications) .
- Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) preserves integrity for pharmacokinetic studies .
Q. What experimental designs can elucidate the role of the 4-chlorophenyl group in bioactivity?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing Cl with F or CH3) and compare IC50 values .
- Electron-withdrawing effect analysis : Hammett plots correlate substituent σ values with antimicrobial potency .
- Crystallographic overlay : Compare with non-chlorinated analogs to assess conformational changes in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
